Cas no 703-55-9 (1-Naphthylmagnesium bromide, 0.50 M in THF)

1-Naphthylmagnesium bromide, 0.50 M in THF 化学的及び物理的性質

名前と識別子

-

- Magnesium,bromo-1-naphthalenyl-

- 1-Naphthylmagnesium bromide

- 1-Naphthylmagnesium bromide, 0.25 M solution in THF, SpcSeal

- 1-Naphthylmagnesium bromide, 0.25M solution in THF, AcroSeal§3

- 1-Naphthylmagnesiumbromide,0.25MsolutioninTHF,inresealablebottle

- magnesium,1H-naphthalen-1-ide,bromide

- 1-NaphthylMagnesiuM broMide, 0.25M solution in THF, AcroSeal

- 1-NaphthylMagnesiuM broMide, 0.5M in MeTHF

- 1-Naphthomagnesium bromide

- alpha-Naphthylmagnesium bromide

- naphthyl magnesium bromide

- naphthalen-1-ylmagnesium bromide

- magnesium;1H-naphthalen-1-ide;bromide

- DTXSID00883557

- 1-Naphthylmagnesium bromide, 0.50 M in 2-MeTHF

- AKOS016017848

- PZIIGUMPOSVMSD-UHFFFAOYSA-M

- 1-NAPHTHYLMAGNESIUMBROMIDE

- 1-Naphthylmagnesium bromide, 0.25M in THF

- 1-Naphthylmagnesium bromide 0.25 M in Tetrahydrofuran

- naphthylmagnesium bromide

- SCHEMBL453932

- 1-Naphthylmagnesium bromide, 0.50 M in THF

- 1-Naphthylmagnesium bromide, solution

- MFCD00015768

- 1-naphthyl-magnesium bromide

- 703-55-9

- 1-naphthyl magnesium bromide

- Magnesium, bromo-1-naphthalenyl-

-

- MDL: MFCD00015768

- インチ: InChI=1S/C10H7.BrH.Mg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q-1;;+2/p-1

- InChIKey: PZIIGUMPOSVMSD-UHFFFAOYSA-M

- ほほえんだ: C1=CC=C2[C-]=CC=CC2=C1.[Mg+2].[Br-]

計算された属性

- せいみつぶんしりょう: 229.95800

- どういたいしつりょう: 229.95815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 175

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.908 g/mL at 25 °C

- ふってん: 65 °C

- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >

- PSA: 0.00000

- LogP: 3.48560

- ようかいせい: 未確定

- 濃度: 0.25 M slurry in THF

- かんど: Air & Moisture Sensitive

1-Naphthylmagnesium bromide, 0.50 M in THF セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225,H314,H335,H351

- 警告文: P210,P261,P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2924 3

- WGKドイツ:3

- 危険カテゴリコード: 11-14-19-36/37/38-40

- セキュリティの説明: S16

-

危険物標識:

- リスク用語:R11

- 危険レベル:3

- ちょぞうじょうけん:無水域

- セキュリティ用語:S16;S26;S33;S36/37/39;S45

- TSCA:Yes

1-Naphthylmagnesium bromide, 0.50 M in THF 税関データ

- 税関コード:29319090

1-Naphthylmagnesium bromide, 0.50 M in THF 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N111945-5mL |

1-Naphthylmagnesium bromide, 0.50 M in THF |

703-55-9 | 5mL |

40.00 | 2021-07-26 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 561673-50ML |

1-Naphthylmagnesium bromide, 0.50 M in THF |

703-55-9 | 50ml |

¥2460.64 | 2023-12-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N821468-5ml |

1-Naphthylmagnesium bromide |

703-55-9 | 0.25 M solution slurry in THF, MkSeal | 5ml |

¥178.00 | 2022-09-01 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030464-50ml |

1-Naphthylmagnesium bromide, 0.50 M in THF |

703-55-9 | 0.25M | 50ml |

¥1452 | 2024-05-22 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H51159-100ml |

1-Naphthylmagnesium bromide, 0.5M in MeTHF |

703-55-9 | 100ml |

¥6960.00 | 2023-04-13 | ||

| Fluorochem | 214111-50ml |

1-Naphthylmagnesium bromide, 0.25M 2-MeTHF |

703-55-9 | 97% | 50ml |

£188.00 | 2022-02-28 | |

| A2B Chem LLC | AI66234-250ml |

1-NAPHTHYLMAGNESIUMBROMIDE |

703-55-9 | 250ml |

$536.00 | 2024-04-19 | ||

| abcr | AB256024-100ml |

1-Naphthylmagnesium bromide, 0.5M in MeTHF; . |

703-55-9 | 100ml |

€598.30 | 2025-02-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N84350-50ml |

1-NAPHTHYLMAGNESIUM BROMIDE |

703-55-9 | 0.25M | 50ml |

¥1778.0 | 2024-07-18 | |

| abcr | AB256024-100 ml |

1-Naphthylmagnesium bromide, 0.5M in MeTHF; . |

703-55-9 | 100 ml |

€598.30 | 2024-04-16 |

1-Naphthylmagnesium bromide, 0.50 M in THF 関連文献

-

1. Atropisomer-selective ligand-coupling reactions of sulfoxides. X-Ray molecular and crystal structures for 2-({2-(4-chlorophenyl)naphtho[1,2-b]thiophen-3-yl}amino)-2-methylpropan-1-ol, 2-(2-hydroxy-1,1-dimethylethyl)-2,3-dihydronaphtho[2,1-d]isothiazol-3-one and (R)-(+)-2-bromo-1-(tert-butylsulfinyl)naphthaleneRobert W. Baker,David C. R. Hockless,Geoffrey R. Pocock,Melvyn V. Sargent,Brian W. Skelton,Alexander N. Sobolev,Edi Twiss (née Stanojevic),Allan H. White J. Chem. Soc. Perkin Trans. 1 1995 2615

-

2. 243. The reaction of pyrophosphoryl chloride with grignard reagentsP. C. Crofts,I. M. Downie,K. Williamson J. Chem. Soc. 1964 1240

-

3. Atropisomer-selective ligand-coupling reactions of sulfoxides. X-Ray molecular and crystal structures for 2-({2-(4-chlorophenyl)naphtho[1,2-b]thiophen-3-yl}amino)-2-methylpropan-1-ol, 2-(2-hydroxy-1,1-dimethylethyl)-2,3-dihydronaphtho[2,1-d]isothiazol-3-one and (R)-(+)-2-bromo-1-(tert-butylsulfinyl)naphthaleneRobert W. Baker,David C. R. Hockless,Geoffrey R. Pocock,Melvyn V. Sargent,Brian W. Skelton,Alexander N. Sobolev,Edi Twiss (née Stanojevic),Allan H. White J. Chem. Soc. Perkin Trans. 1 1995 2615

-

D. G. Anderson,J. C. Smith,R. J. Rallings J. Chem. Soc. 1953 443

-

Jianguo Wu,Wei Dai,Joy H. Farnaby,Nilay Hazari,Jennifer J. Le Roy,Valeriu Mereacre,Muralee Murugesu,Annie K. Powell,Michael K. Takase Dalton Trans. 2013 42 7404

-

Parvinder Pal Singh,Satish Gudup,Srinivas Ambala,Umed Singh,Sumit Dadhwal,Baldev Singh,Sanghapal D. Sawant,Ram A. Vishwakarma Chem. Commun. 2011 47 5852

-

7. Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagentsD. F. Evans,M. S. Khan J. Chem. Soc. A 1967 1643

-

8. Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagentsD. F. Evans,M. S. Khan J. Chem. Soc. A 1967 1643

-

9. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinaneCiputra Tejo,Yang Feng Anders See,Mitch Mathiew,Philip Wai Hong Chan Org. Biomol. Chem. 2016 14 844

-

10. Atropisomer-selective 1,1-binapthyl synthesis via chirality transfer from sulfurRobert W. Baker,Geoffrey R. Pocock,Melvyn V. Sargent J. Chem. Soc. Chem. Commun. 1993 1489

1-Naphthylmagnesium bromide, 0.50 M in THFに関する追加情報

1-Naphthylmagnesium Bromide (CAS No. 703-55-9), 0.50 M in THF

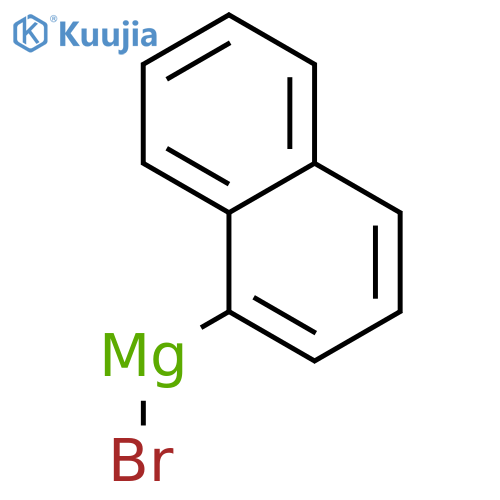

1-Naphthylmagnesium bromide is a highly reactive organomagnesium compound that has garnered significant attention in the field of organic synthesis due to its unique chemical properties and versatility. This compound, with the CAS registry number 703-55-9, is typically supplied as a solution in tetrahydrofuran (THF) at a concentration of 0.50 M, making it convenient for use in various laboratory applications. The compound is widely utilized in the synthesis of complex organic molecules, particularly those requiring nucleophilic aromatic substitution or coupling reactions.

The structure of 1-naphthylmagnesium bromide consists of a naphthalene ring system attached to a magnesium bromide moiety. This arrangement imparts the compound with strong nucleophilic characteristics, enabling it to participate in a wide range of organometallic reactions. Recent studies have highlighted its effectiveness in the synthesis of heterocyclic compounds, which are crucial components in pharmaceuticals and agrochemicals. For instance, researchers have employed this reagent in the construction of indole derivatives, showcasing its potential in drug discovery.

The synthesis of 1-naphthylmagnesium bromide involves the reaction of naphthalene with magnesium metal in the presence of a suitable solvent, such as THF. This process typically occurs under inert atmospheric conditions to prevent unwanted side reactions. The resulting solution is highly reactive and must be handled with care to ensure optimal performance and safety. The use of THF as a solvent is advantageous due to its ability to stabilize the organomagnesium species, thereby enhancing its reactivity and stability during storage.

One of the most notable applications of 1-naphthylmagnesium bromide is in the formation of biaryl compounds via Suzuki-Miyaura coupling reactions. This method has been extensively studied and optimized in recent years, with researchers exploring novel catalyst systems and reaction conditions to improve yield and selectivity. For example, a study published in *Organic Letters* demonstrated the successful use of this reagent in the synthesis of diaryl ether derivatives, which are valuable intermediates in polymer chemistry.

In addition to its role in coupling reactions, 1-naphthylmagnesium bromide has been employed as a versatile nucleophile in various substitution reactions. Its ability to undergo both aromatic and aliphatic substitutions makes it an invaluable tool for constructing complex molecular architectures. Recent advancements have focused on utilizing this reagent in tandem with other organometallic species to achieve multi-component syntheses, thereby streamlining synthetic pathways and reducing production costs.

The handling and storage of 1-naphthylmagnesium bromide require careful consideration due to its reactive nature. It is essential to store the solution under inert conditions, away from moisture and oxygen, to prevent degradation or premature reaction. Furthermore, proper personal protective equipment (PPE) should be worn when working with this compound to minimize exposure risks.

Looking ahead, ongoing research continues to explore new applications for 1-naphthylmagnesium bromide across diverse fields such as materials science and drug development. Its potential role in the synthesis of advanced materials, including conductive polymers and nanomaterials, is currently being investigated by researchers worldwide. These efforts underscore the importance of this compound as a key building block in modern organic synthesis.

In conclusion, 1-naphthylmagnesium bromide (CAS No. 703-55-9) stands as a testament to the ingenuity and progress within organic chemistry. Its unique properties and wide-ranging applications make it an indispensable reagent for researchers seeking to tackle complex synthetic challenges. As advancements continue to emerge, this compound will undoubtedly remain at the forefront of chemical innovation.

703-55-9 (1-Naphthylmagnesium bromide, 0.50 M in THF) 関連製品

- 1187423-61-5(2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)

- 2098077-47-3(2-Azido-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)ethan-1-one)

- 2171251-96-8(2-ethyl-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2228563-27-5(N-methyl-1-(thiophen-3-yl)methylcyclopropan-1-amine)

- 2229347-99-1(3-(2-bromo-5-fluorophenyl)-2-hydroxy-2-methylpropanoic acid)

- 76635-31-9(4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)

- 55134-84-4(Methyl 3-Ethyl-4,5-dihydroisoxazole-5-carboxylate)

- 2640973-80-2(4-(6-{4-[2-(4-Bromophenyl)ethyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine)

- 2305080-38-8((R)-1-Benzyl-3-methyl-[1,4]diazepane)